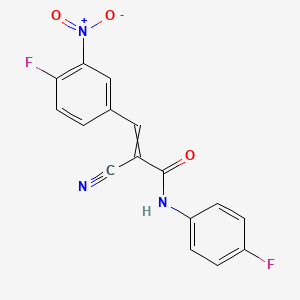
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells.
Mechanism of Action
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide works by selectively binding to and inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. By blocking the activity of BTK, 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide prevents the activation of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).
Advantages and Limitations for Lab Experiments
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its ability to inhibit the growth and proliferation of cancer cells, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the development and use of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide in the treatment of cancer. These include:
1. Combination therapy: 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to respond to 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide treatment.
3. Alternative dosing regimens: Alternative dosing regimens may be explored to optimize the efficacy and safety of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide.
4. New indications: 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide may be studied for the treatment of other types of cancer or non-cancerous diseases that involve BTK signaling pathways.
In conclusion, 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action involves the selective inhibition of BTK, a protein that plays a key role in the growth and survival of cancer cells. While there are some limitations to its use, there are also several future directions for its development and use in the treatment of cancer.
Synthesis Methods
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and has not been disclosed by the manufacturer.
Scientific Research Applications
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, both in vitro and in vivo.
properties
IUPAC Name |
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3O3/c17-12-2-4-13(5-3-12)20-16(22)11(9-19)7-10-1-6-14(18)15(8-10)21(23)24/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVXHBDYQYSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)

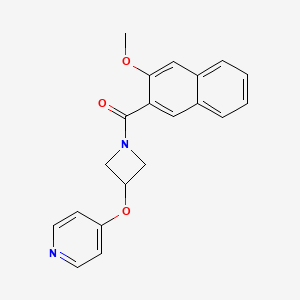
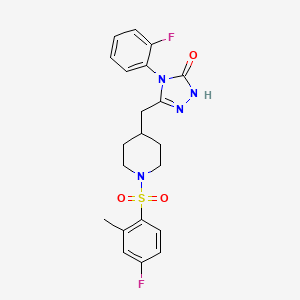

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
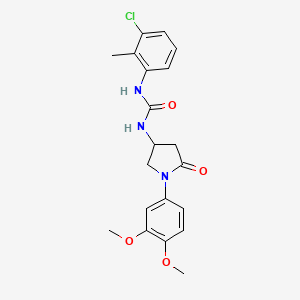
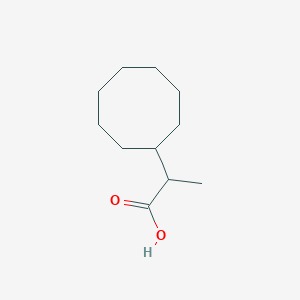

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)